2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
CAS No.: 799799-80-7
Cat. No.: VC7093899
Molecular Formula: C24H25N3O4S
Molecular Weight: 451.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799799-80-7 |
|---|---|
| Molecular Formula | C24H25N3O4S |
| Molecular Weight | 451.54 |
| IUPAC Name | 2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H25N3O4S/c1-4-15-5-8-17(9-6-15)26-23(29)14-32-24-19(13-25)18(12-22(28)27-24)16-7-10-20(30-2)21(11-16)31-3/h5-11,18H,4,12,14H2,1-3H3,(H,26,29)(H,27,28) |
| Standard InChI Key | LVKMJLPMYHFBNP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a 1,4,5,6-tetrahydropyridine ring substituted at the 2-position with a sulfanyl group linked to an acetamide moiety. The tetrahydropyridine core is further functionalized with a cyano group at position 3 and a 3,4-dimethoxyphenyl group at position 4. The acetamide nitrogen is bonded to a 4-ethylphenyl group, distinguishing it from analogs such as the 3-chlorophenyl variant described in.
Table 1: Molecular Properties of 2-{[3-Cyano-4-(3,4-Dimethoxyphenyl)-6-Oxo-1,4,5,6-Tetrahydropyridin-2-yl]Sulfanyl}-N-(4-Ethylphenyl)Acetamide
The ethyl substituent on the phenyl ring introduces enhanced hydrophobicity compared to chlorine-containing analogs, potentially influencing membrane permeability and target binding .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
While no explicit protocol exists for this compound, synthesis likely follows routes established for analogous phenylacetamides :
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Tetrahydropyridine Ring Formation: Cyclocondensation of 3,4-dimethoxyphenylacetonitrile with a diketone precursor under acidic conditions to generate the 6-oxo-1,4,5,6-tetrahydropyridine scaffold .
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Sulfanyl Group Introduction: Thiolation at position 2 using sulfurizing agents (e.g., Lawesson’s reagent) or via nucleophilic displacement of a halogen .
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Acetamide Coupling: Reaction of 2-mercapto-tetrahydropyridine with chloroacetyl chloride, followed by amidation with 4-ethylaniline .
Table 2: Hypothetical Synthesis Conditions Based on Analogous Reactions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | AcOH, NaOAc, 80°C, 6 h | 65–70 |
| 2 | Lawesson’s reagent, THF, reflux, 12 h | 55–60 |
| 3 | Triethylamine, ethanol, rt, 24 h | 70–75 |
Biological Activity and Target Profiling
Cytotoxicity and Selectivity
While data specific to this compound is unavailable, tetrahydropyridine derivatives with electron-withdrawing groups (e.g., cyano) demonstrate moderate cytotoxicity against cancer cell lines (IC<sub>50</sub> ≈ 10–50 μM) . The dimethoxyphenyl moiety could further modulate selectivity through π-π stacking with aromatic residues in kinase domains .
Computational and Structural Insights
Molecular Dynamics Simulations
Flattened boat conformations observed in tetrahydropyridine analogs (e.g., ) suggest that the 6-oxo group stabilizes the ring geometry, facilitating interactions with biological targets. Hybrid DFT calculations predict that the sulfanyl group enhances electron density at the acetamide carbonyl, potentially improving hydrogen-bonding capacity .
Table 3: Predicted Pharmacokinetic Properties (SwissADME)
| Parameter | Prediction |
|---|---|
| LogP | 3.2 ± 0.3 |
| H-bond Acceptors | 6 |
| H-bond Donors | 2 |
| BBB Permeability | Moderate |
Future Research Directions
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Synthetic Optimization: Screening alternative catalysts (e.g., iodine, as in ) to improve cyclization efficiency.
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In Vitro Assays: Prioritize MAO-A/MAO-B inhibition studies and cytotoxicity profiling against glioblastoma and breast cancer models.
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Crystallographic Studies: Resolve the compound’s 3D structure via X-ray diffraction to validate computational models .
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